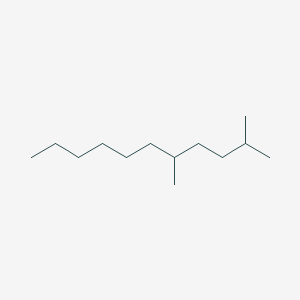

2,5-Dimethylundecane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-6-7-8-9-13(4)11-10-12(2)3/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYKYVHHAJFANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938268 | |

| Record name | 2,5-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-22-3 | |

| Record name | 2,5-Dimethylundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Branched Alkanes

Established Organic Synthesis Routes for Branched Alkane Scaffolds

Traditional organic synthesis provides a robust toolbox for the targeted construction of branched alkanes. These methods often involve the sequential formation of carbon-carbon bonds followed by reduction to the final saturated structure.

Organometallic Approaches: Grignard Reagents and Carbonyl Addition Reactions

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for forming new carbon-carbon bonds. fiveable.melibretexts.org Their reaction with carbonyl compounds like aldehydes and ketones is a cornerstone of alcohol synthesis, which can then be converted to alkanes. fiveable.meacechemistry.co.uk

The synthesis begins with the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the Grignard reagent from reacting with water to form an alkane. libretexts.orgacechemistry.co.ukunacademy.com The resulting organomagnesium halide possesses a highly polar carbon-magnesium bond, rendering the carbon atom nucleophilic. libretexts.org

This nucleophilic carbon readily attacks the electrophilic carbon of a carbonyl group. libretexts.org For instance, the reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while a ketone produces a tertiary alcohol. libretexts.orgacechemistry.co.uk A specific synthesis of a C19 H-branched alkane involved a Grignard reaction to produce a tertiary alcohol, which was subsequently dehydrated and hydrogenated. plymouth.ac.uk

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after dehydration/hydrogenation) |

| Alkyl/Aryl Halide + Mg | Ketone | Tertiary Alcohol | Branched Alkane |

| Alkyl/Aryl Halide + Mg | Aldehyde | Secondary Alcohol | Branched Alkane |

This table illustrates the general pathway from starting materials to a branched alkane via a Grignard reaction.

Carbon-Carbon Bond Formation via Wittig Reactions

The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones, which can subsequently be hydrogenated to alkanes. testbook.comjove.comlibretexts.org This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is a neutral molecule with a negatively charged carbon adjacent to a positively charged phosphorus atom. jove.combyjus.com

The synthesis of the Wittig reagent itself involves two steps. First, an alkyl halide reacts with triphenylphosphine (B44618) in an SN2 reaction to create a phosphonium (B103445) salt. jove.com This salt is then treated with a strong base, such as butyllithium, to deprotonate the carbon alpha to the phosphorus, yielding the ylide. jove.comorganicchemistrytutor.com

The ylide then reacts with an aldehyde or a ketone. The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. testbook.comlibretexts.org This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide. testbook.comorganicchemistrytutor.com The strong phosphorus-oxygen double bond formed is a key driving force for this reaction. organicchemistrytutor.com The resulting branched alkene can then be reduced to the corresponding alkane.

| Carbonyl Compound | Wittig Reagent | Alkene Intermediate | Final Product (after hydrogenation) |

| Aldehyde | Phosphorus Ylide | Disubstituted Alkene | Branched Alkane |

| Ketone | Phosphorus Ylide | Tri/Tetrasubstituted Alkene | Branched Alkane |

This table outlines the general transformation from a carbonyl compound to a branched alkane using the Wittig reaction.

Applications of Corey-House Synthesis and Related Coupling Reactions

The Corey-House synthesis is a versatile method for creating alkanes, including those with branched structures, by coupling two alkyl groups. testbook.comsgkgdcvinukonda.ac.invedantu.com This reaction is particularly useful for forming unsymmetrical alkanes. vedantu.comscienceinfo.com

The key reagent in this synthesis is a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent. testbook.comsgkgdcvinukonda.ac.in This reagent is prepared in two steps: first, an alkyl halide is reacted with lithium metal in dry ether to form an alkyllithium compound. testbook.comscienceinfo.com This alkyllithium is then treated with cuprous iodide (CuI) to generate the lithium dialkylcuprate. testbook.comscienceinfo.com

The lithium dialkylcuprate then reacts with a second alkyl halide in a coupling reaction to form the desired alkane. testbook.combyjus.com A significant advantage of this method is its ability to synthesize a wide variety of alkanes—symmetrical, unsymmetrical, straight-chain, and branched-chain—by varying the alkyl groups on the cuprate (B13416276) and the alkyl halide. testbook.comvedantu.comscienceinfo.com For optimal yields, the alkyl halide used in the coupling step is typically primary. sgkgdcvinukonda.ac.inbyjus.com

| Lithium Dialkylcuprate (R₂CuLi) | Alkyl Halide (R'-X) | Product Alkane (R-R') |

| (CH₃)₂CuLi | 1-Bromodecane | 2-Methylundecane |

| Lithium di(sec-butyl)cuprate | 1-Bromoheptane | 3-Methylundecane |

This table provides examples of how different combinations of Gilman reagents and alkyl halides can produce various branched alkanes.

Catalytic Hydrogenation of Branched Alkene Intermediates

Many synthetic routes to branched alkanes, including the Wittig and Grignard (via dehydration) reactions, produce a branched alkene as an intermediate. The final step is the reduction of this carbon-carbon double bond to a single bond through catalytic hydrogenation. masterorganicchemistry.com

This process involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. masterorganicchemistry.commelscience.com Commonly used catalysts are platinum, palladium, and nickel, often supported on a high-surface-area material like activated carbon (e.g., Pd/C). masterorganicchemistry.commelscience.comorganic-chemistry.org The reaction is typically exothermic and results in the syn-addition of two hydrogen atoms to the same face of the double bond. masterorganicchemistry.com

While heterogeneous catalysts are common, homogeneous catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) can also be employed, sometimes offering greater selectivity. masterorganicchemistry.comiitd.ac.in The choice of catalyst and reaction conditions (temperature, pressure) can be adjusted to optimize the hydrogenation of various substituted and sterically hindered alkenes. melscience.comnih.gov For example, cobalt complexes have also been developed as active catalysts for the hydrogenation of sterically hindered alkenes. nih.gov

| Alkene Substrate | Catalyst | Product Alkane |

| 2,5-Dimethylundec-1-ene | Pd/C, H₂ | 2,5-Dimethylundecane |

| 2,5-Dimethylundec-2-ene | PtO₂, H₂ | This compound |

This table shows the final hydrogenation step to produce a saturated branched alkane from its unsaturated precursor.

Advanced and Emerging Approaches in Branched Alkane Synthesis

While classical methods are effective, research continues to explore more sustainable and efficient routes to branched alkanes, particularly from renewable resources.

Chemo-Catalytic Methods for Renewable Branched Hydrocarbon Production

The production of branched alkanes from renewable biomass is a key goal in the development of sustainable fuels and chemicals. x-mol.com Chemo-catalytic methods focus on converting biomass-derived molecules, which are often rich in oxygen, into hydrocarbons. royalsocietypublishing.org

One approach involves the conversion of lignocellulosic biomass. longdom.org For example, cellulose (B213188) can be catalytically processed to yield light naphtha alkanes. longdom.org This involves selective C-O bond disruption while preserving C-C bonds, often using a biphasic system with an acid catalyst for hydrolysis and a metal catalyst (like Ruthenium on carbon) for hydrogenation and hydrodeoxygenation under hydrogen pressure. longdom.org

Other strategies involve using platform molecules derived from biomass. For instance, isobutanol produced via fermentation can be catalytically converted into long-chain aliphatic ketones, which are then hydrotreated to produce a mix of linear and branched alkanes. wur.nl This hydrotreatment step utilizes hydrogen that can also be sourced from the initial fermentation process, contributing to a self-sufficient system. wur.nl These advanced methods represent a shift from fossil fuel-based synthesis to a more circular and sustainable economy. acs.org

| Renewable Feedstock | Key Intermediates | Catalytic Processes | Final Products |

| Cellulose | Glucose, Sorbitol | Hydrolysis, Hydrodeoxygenation | Linear and Branched Alkanes (e.g., Naphtha) |

| Paper Sludge (Lignocellulose) | Isobutanol, Ethanol, Acetone | Fermentation, Condensation, Hydrotreatment | Linear and Branched Hydrocarbons (C7-C15) |

This table summarizes emerging pathways for producing branched alkanes from renewable sources.

Electrochemical Processing for Highly Branched Alkanes

Electrochemical methods, particularly Kolbe electrolysis, offer a significant pathway for the synthesis of alkanes, including highly branched structures. researchgate.netunacademy.comorganic-chemistry.orgaakash.ac.inpurechemistry.org This method relies on the electrochemical oxidative decarboxylation of carboxylic acid salts to generate radical intermediates, which then dimerize to form a new carbon-carbon bond. unacademy.comorganic-chemistry.org The general principle of Kolbe electrolysis involves the electrolysis of an aqueous or methanolic solution of a sodium or potassium salt of a carboxylic acid. unacademy.complymouth.ac.uk At the anode, the carboxylate anion is oxidized, leading to the loss of carbon dioxide and the formation of an alkyl radical. Two of these radicals then combine to form the alkane. unacademy.comvedantu.com

The reaction can be generalized as follows: 2RCOO⁻ → R-R + 2CO₂ + 2e⁻ purechemistry.org

While traditionally used for producing symmetrical alkanes from a single carboxylic acid, Kolbe electrolysis can also be adapted for creating unsymmetrical alkanes by using a mixture of two different carboxylic acids. organic-chemistry.orgaakash.ac.in This flexibility is crucial for the synthesis of specifically branched alkanes like this compound.

For the specific synthesis of this compound via a cross-Kolbe reaction, a mixture of two carefully selected carboxylate salts would be required. One possible combination would involve the electrolysis of a mixture of 2-methylbutanoic acid salt and 4-methylheptanoic acid salt. The decarboxylation of 2-methylbutanoate would yield a 2-butyl radical, and the decarboxylation of 4-methylheptanoate would produce a 4-methylheptyl radical. The cross-coupling of these two radicals would lead to the formation of this compound. It is important to note that this process would also yield the symmetrical dimers, octane (B31449) and 2,7-dimethyldodecane, as byproducts.

Recent advancements have focused on improving the selectivity of Kolbe electrolysis, including the use of specific electrode materials like platinized titanium and operating in continuous flow microreactors to enhance efficiency and control over the reaction conditions. researchgate.net These developments are paving the way for more targeted and efficient electrochemical synthesis of complex branched alkanes.

| Starting Carboxylic Acids (as salts) | Resulting Radicals | Dimerization Products |

| 2-methylbutanoic acid | 2-butyl radical | Octane (symmetrical) |

| 4-methylheptanoic acid | 4-methylheptyl radical | 2,7-dimethyldodecane (symmetrical) |

| Mixture of both acids | 2-butyl radical + 4-methylheptyl radical | This compound (unsymmetrical) |

Hydroxyalkylation-Alkylation (HAA) Coupled with Hydrodeoxygenation for Branched Fuels

A prominent and versatile method for synthesizing branched alkanes, particularly for renewable diesel and jet fuel applications, is the combination of Hydroxyalkylation-Alkylation (HAA) followed by Hydrodeoxygenation (HDO). researchgate.netrsc.orgnih.govrsc.orgrsc.orgacs.orgrsc.orgresearchgate.netacs.org This strategy is particularly effective for converting biomass-derived platform molecules into long-chain branched hydrocarbons. rsc.orgrsc.org

The HAA reaction typically involves the acid-catalyzed reaction of a furanic compound, such as 2-methylfuran (B129897) (2-MF), with a carbonyl compound (an aldehyde or ketone). researchgate.netrsc.orgrsc.org This process forms larger molecules by creating new carbon-carbon bonds. rsc.org For instance, the reaction of 2-MF with ketones like cyclopentanone (B42830) or cyclohexanone (B45756) has been shown to produce precursors for jet and diesel fuel range alkanes. researchgate.netrsc.orgacs.org Solid acid catalysts, such as Nafion resins, are often employed to facilitate the HAA reaction. rsc.orgacs.org

Following the HAA step, the resulting oxygenated intermediates undergo hydrodeoxygenation (HDO). researchgate.netrsc.org In this step, the oxygen atoms are removed from the molecule in the presence of a catalyst (commonly a noble metal like Palladium on carbon or a non-noble metal catalyst like Nickel on silica) and hydrogen gas, yielding the final branched alkane. rsc.orgrsc.org The HDO process is crucial for converting the bio-derived intermediates into hydrocarbons suitable for fuel applications. acs.org

While the direct synthesis of this compound via this method is not explicitly detailed in the provided literature, the synthesis of C15 branched alkanes from furfural (B47365) and 2-methylfuran has been reported. rsc.org This demonstrates the capability of the HAA-HDO process to produce alkanes with a similar carbon number and branched structure. By carefully selecting the furanic and carbonyl starting materials, it is conceivable to tailor the synthesis towards specific branched alkanes like this compound. For example, the reaction of a C4 carbonyl compound with a C9 furan (B31954) derivative could theoretically lead to a C13 precursor, which upon HDO would yield the target molecule.

| HAA Reactants | HAA Product (Intermediate) | HDO Product | Catalyst Examples |

| 2-Methylfuran + Cyclohexanone | 5,5’-(cyclohexane-1,1-diyl)bis(2-methylfuran) | Diesel/Jet fuel range cycloalkanes | HAA: Solid acid catalysts (e.g., Amberlyst, Nafion) researchgate.netrsc.orgacs.org |

| 2-Methylfuran + Hydroxyacetone | Oxygenated C8-C9 intermediates | Diesel/Jet fuel range branched alkanes | HDO: Pd/C, Ni/SiO₂ rsc.orgrsc.org |

| Furfural + 2-Methylfuran | C15 Fuel Precursor | C9-C15 Hydrocarbon Biofuels | HDO: Bifunctional catalysts (e.g., Pd/NbOPO₄/SBA-15) rsc.orgresearchgate.net |

Retrosynthetic Analysis in the Design and Planning of Branched Alkane Synthesis

Retrosynthetic analysis is a powerful technique used in organic synthesis to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. scripps.edubibliotekanauki.plyoutube.comyoutube.com This process involves breaking down the target molecule into precursor structures, known as synthons, through a series of "disconnections" that correspond to the reverse of known chemical reactions. scripps.edubibliotekanauki.pl

For a branched alkane like this compound, a retrosynthetic analysis would aim to identify key bond disconnections that lead to logical and synthetically feasible precursors. plymouth.ac.uk A primary strategy for acyclic molecules is to disconnect at branch points to reduce molecular complexity. youtube.com

Retrosynthetic Approach for this compound:

A logical disconnection for this compound would be at the C4-C5 bond. This breaks the molecule into two smaller, more manageable fragments.

Target Molecule: this compound

Disconnection 1 (C4-C5 bond): This disconnection suggests a coupling reaction between a C4 unit and a C9 unit. A plausible synthetic equivalent for the C9 fragment would be a Grignard reagent, such as 2-methylheptylmagnesium bromide. The C4 fragment could be an epoxide, like 2-methyloxirane. The reaction between these two would form the carbon skeleton of this compound, which would then require deoxygenation of the resulting alcohol.

An alternative disconnection could be made at the C6-C7 bond.

Disconnection 2 (C6-C7 bond): This disconnection would lead to a C6 fragment and a C7 fragment. This could be achieved through a coupling reaction, for example, using a Corey-House synthesis where a lithium dialkylcuprate (derived from a C6 alkyl halide) reacts with a C7 alkyl halide. bibliotekanauki.pl

The choice of disconnection and the corresponding synthetic route depends on the availability of starting materials, the efficiency of the reactions, and the control over stereochemistry if applicable. acs.org For complex branched alkanes, retrosynthetic analysis provides a systematic framework for evaluating multiple synthetic pathways and selecting the most promising one. plymouth.ac.ukstackexchange.com

| Target Molecule | Disconnection Point | Precursor Fragments (Synthons) | Potential Forward Synthesis Reaction |

| This compound | C4-C5 bond | 2-Methyl-1-butyl synthon (nucleophile) and 2-methylheptyl synthon (electrophile) | Grignard reaction followed by deoxygenation |

| This compound | C6-C7 bond | 1,4-Dimethylpentyl synthon and hexyl synthon | Corey-House synthesis |

Biosynthetic Pathways and Mechanisms of Branched Hydrocarbons

Enzymatic Systems in Branched Alkane Biosynthesis

The production of branched alkanes is contingent on specific enzymatic machinery capable of modifying the standard fatty acid synthesis pathway. These systems introduce methyl groups at various positions along the hydrocarbon chain, leading to a diverse array of branched molecules.

Branched-chain alkanes are synthesized by the same Type II Fatty Acid Synthesis (FAS) system that produces straight-chain alkanes. biorxiv.orgresearchgate.netbiorxiv.org In bacteria, this system consists of a group of highly conserved, discrete proteins that catalyze the individual steps of fatty acid elongation. cdnsciencepub.com The core process involves the iterative extension of an acyl chain by adding two-carbon units. osti.gov However, for the synthesis of branched chains, the standard process is modified through the use of specialized initiator and extender molecules. biorxiv.orgresearchgate.netbiorxiv.org The fundamental biochemical properties of the expressed enzymes within the FAS II system largely determine the distribution of products. cdnsciencepub.com

The introduction of branches into the hydrocarbon backbone is achieved by incorporating unconventional methylated initiator and lengthener molecules into the Type II FAS system. biorxiv.orgresearchgate.net Instead of the usual acetyl-CoA or propionyl-CoA starters for straight-chain fatty acids, branched-chain synthesis utilizes initiators like 2-methyl-propionyl-[acp] and 3-methyl-butanoyl-[acp] (where [acp] is acyl-carrier protein). biorxiv.orgresearchgate.netbiorxiv.org These branched starters are often derived from the metabolism of amino acids. osti.gov

Furthermore, methyl branches can be added during the elongation process by using (S)-methyl-malonyl-[acp] as a "lengthener" molecule instead of the standard malonyl-[acp]. researchgate.netbiorxiv.org The use of these alternative substrates by the fatty acid synthase enzymes results in the formation of a methyl-branched fatty acid precursor, which is a crucial step toward producing branched alkanes like 2,5-dimethylundecane. researchgate.netresearchgate.net The regulation of enzymes that produce these methylated building blocks is critical; for instance, down-regulating methylmalonyl-CoA decarboxylase can lead to the accumulation of (S)-methyl-malonyl-[acp] and promote the synthesis of branched-chain fatty acids. biorxiv.org

Table 1: Initiator and Lengthener Molecules in Fatty Acid Synthesis

| Molecule | Type | Resulting Chain |

|---|---|---|

| Acetyl-[acp] | Initiator | Straight-chain (even) |

| Propionyl-[acp] | Initiator | Straight-chain (odd) |

| 2-Methyl-propionyl-[acp] | Initiator | Branched-chain |

| 3-Methyl-butanoyl-[acp] | Initiator | Branched-chain |

| Malonyl-[acp] | Lengthener | Straight-chain elongation |

| (S)-Methyl-malonyl-[acp] | Lengthener | Branched-chain elongation |

This table summarizes the common initiator and lengthener molecules used in Type II FAS systems to produce both straight and branched-chain fatty acids. biorxiv.orgresearchgate.netbiorxiv.org

The ADO-catalyzed reaction is unusual as it requires oxygen (O₂) and an external reducing system, yet it results in the release of formate (B1220265) (HCOOH) rather than carbon monoxide (CO) or carbon dioxide (CO₂), which are common in other decarbonylase reactions. acs.orgwikipedia.org Mechanistic studies have shown that one oxygen atom from O₂ is incorporated into the formate byproduct. researchgate.net The reaction is proposed to proceed through a radical mechanism involving a di-iron center within the enzyme. nih.govresearchgate.net The ADO enzyme can also catalyze the oxygenation of the newly formed alkane to produce corresponding alcohols and aldehydes, particularly with shorter chain substrates. scispace.com

Table 2: Comparison of Aldehyde Decarbonylase Mechanisms

| Enzyme Type | Organism | Co-product | Mechanism Notes |

|---|---|---|---|

| Aldehyde Deformylating Oxygenase (ADO) | Cyanobacteria | Formate | Requires O₂ and a reducing system; involves a di-iron center. acs.orgwikipedia.org |

| Aldehyde Decarbonylase (AD) | Insects, Plants | Carbon Monoxide (CO) | A metallo-protein that does not require additional cofactors. acs.org |

This table compares the key features of different aldehyde decarbonylase enzymes involved in hydrocarbon biosynthesis.

Microbial Biosynthesis of Branched Alkanes

Microorganisms have evolved several pathways to produce alkanes from fatty acid metabolism. nih.govfrontiersin.org These pathways are the primary source of branched alkanes like this compound found in nature. For example, the fungus Candida glabrata is known to produce this compound as a metabolite. mdpi.com

One of the major pathways for alkane biosynthesis in microbes is the elongation-decarboxylation mechanism. nih.govfrontiersin.orgunl.pt This pathway begins with the products of fatty acid synthesis. An acyl-CoA molecule is extended through the cyclical addition of two-carbon units derived from malonyl-CoA. nih.govnih.gov Following elongation to the desired chain length, a subsequent decarboxylation step removes the carboxyl group, yielding an odd-chain alkane. nih.govfrontiersin.org When branched initiators or extenders are used during the initial fatty acid synthesis, this pathway leads to the formation of branched alkanes. frontiersin.org The conversion of the fatty acid intermediate to the final alkane is typically accomplished through a two-step process involving reduction to an aldehyde followed by decarbonylation, as seen in the AAR-ADO pathway in cyanobacteria. researchgate.netfrontiersin.org

An alternative route for hydrocarbon biosynthesis is the head-to-head condensation pathway, which primarily produces long-chain olefins (alkenes). nih.govfrontiersin.orgunl.pt This mechanism involves the Claisen condensation of two fatty acid derivatives (such as acyl-CoAs). nih.govfrontiersin.org This initial condensation, catalyzed by an enzyme like OleA, forms a β-ketoacid intermediate. nih.govfrontiersin.org This intermediate can then undergo further reactions, including decarboxylation and reduction, catalyzed by other enzymes in the "Ole" protein family (OleC and OleD), to generate the final alkene product. nih.govfrontiersin.orgresearchgate.net While this pathway is primarily associated with alkene synthesis, it represents another strategy that microbes employ to create long-chain hydrocarbons from fatty acid precursors. frontiersin.orgnih.gov

Contributions of Specific Microorganisms (e.g., Yeasts, Cyanobacteria, Bacteria) to Branched Alkane Production

The ability to synthesize hydrocarbons is widespread among various microorganisms, with certain groups exhibiting a characteristic production of branched-chain alkanes. unl.ptresearchgate.net These natural capabilities represent a foundational platform for developing targeted biosynthetic processes.

Cyanobacteria: This group of photosynthetic bacteria is particularly noted for its ability to produce branched hydrocarbons. unl.pt A distinctive feature of many cyanobacteria is the synthesis of 7- and 8-methylheptadecanes. unl.ptresearchgate.netfrontiersin.org Some species demonstrate a remarkable diversity in their hydrocarbon profiles; for instance, the soil cyanobacterium Microcoleus vaginatus has been found to produce over 60 different branched alkanes. unl.ptresearchgate.net Similarly, the filamentous cyanobacterium Calothrix scopulorum can synthesize a complex mixture of mono-, di-, and trimethylheptadecanes. unl.pt The primary alkanes produced are often C15 and C17 chains, derived from the decarbonylation of even-numbered fatty aldehydes. asknature.orgnih.gov

Bacteria: Various bacterial species synthesize hydrocarbons, and the occurrence of branched alkanes is often considered a biomarker for bacterial contributions to organic matter in sediments. unl.pt While many bacteria produce straight-chain alkanes, some, like Sarcina lutea, are known to synthesize hydrocarbons with iso- and anteiso-methyl branches. unl.pt Sulfate-reducing bacteria such as Desulfovibrio desulfuricans have been shown to produce extracellular hydrocarbon fractions with a significantly increased proportion of iso-forms compared to their intracellular hydrocarbons. unl.pt Other bacteria, including certain Vibrio, Clostridium, and Alcanivorax species, are also capable of producing or degrading branched alkanes. unl.ptnih.govkemdiktisaintek.go.id

Yeasts: Yeasts are capable of synthesizing a wide array of hydrocarbons, ranging from C10 to C34, which includes not only n-alkanes but also unsaturated and branched varieties. unl.pt The specific composition of hydrocarbons produced by yeasts, such as species of Candida and Saccharomyces, can be influenced by growth conditions like the carbon source and oxygen availability. unl.pt While less commonly associated with high-level branched alkane production compared to some bacteria, their robust nature and amenability to genetic engineering make them a key target for producing customized hydrocarbons. unl.ptresearchgate.netnih.gov

Table 1: Examples of Branched Hydrocarbon Production in Microorganisms

| Microorganism Group | Examples of Genera/Species | Common Branched Alkanes Produced | Citation |

|---|---|---|---|

| Cyanobacteria | Nostoc muscorum, Microcoleus vaginatus, Calothrix scopulorum | 7- and 8-methylheptadecanes, complex mono-, di-, and trimethylheptadecanes | unl.ptfrontiersin.org |

| Bacteria | Sarcina lutea, Desulfovibrio desulfuricans, Bacillus subtilis | iso- and anteiso-methyl branched alkanes | unl.ptfrontiersin.org |

| Yeasts | Candida sp., Saccharomyces sp. | General branched components within a C10-C34 range | unl.pt |

Precursor Metabolism and Genetic Engineering for Targeted Branched Hydrocarbon Production

The targeted production of specific branched hydrocarbons, including complex molecules like this compound, relies on redirecting cellular metabolism towards the synthesis of necessary precursors and introducing or optimizing the final biosynthetic steps. This is primarily achieved through metabolic and genetic engineering.

The biosynthesis of all hydrocarbons in these microorganisms originates from the fatty acid metabolism. frontiersin.orgresearchgate.net The production of alkanes typically involves the reduction of a fatty acyl-acyl carrier protein (ACP) or fatty acyl-CoA to an aldehyde, followed by a decarbonylation step to yield the final alkane, which is one carbon shorter than the fatty acid precursor. asknature.orgresearchgate.net

The formation of methyl-branched hydrocarbons requires the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the fatty acid chain elongation process. researchgate.net The cellular pool of methylmalonyl-CoA can be supplied by various metabolic routes, most commonly from the catabolism of branched-chain amino acids such as valine and isoleucine, or from intermediates of the TCA cycle like succinate (B1194679). psu.edunih.gov For instance, studies have demonstrated that valine, isoleucine, and succinate can all serve as precursors for the methyl branch units in insect and bacterial hydrocarbons. psu.edu

Genetic Engineering Strategies: Modern synthetic biology provides the tools to engineer microorganisms for the production of customized branched alkanes. A common strategy involves expressing a heterologous pathway in a host organism like E. coli or Saccharomyces cerevisiae, which are well-characterized and easily manipulated. researchgate.netnih.govnih.gov

Key genetic modifications include:

Introducing Branched-Chain Precursor Pathways: To increase the supply of branched starter units or elongating units, genes for branched-chain amino acid biosynthesis or degradation are often overexpressed. A pivotal strategy involves introducing the branched-chain α-keto acid dehydrogenase (BCKD) complex from organisms like Bacillus subtilis. frontiersin.orgresearchgate.net This complex provides the branched acyl-CoA starter units (e.g., isobutyryl-CoA, isovaleryl-CoA) necessary for initiating branched-chain fatty acid synthesis. researchgate.net

Modifying Fatty Acid Elongation: The specificity of the β-ketoacyl-ACP synthase III (FabH) enzyme is crucial as it catalyzes the initial condensation step in fatty acid synthesis. By introducing a FabH homolog with a preference for branched acyl-CoA starters, such as FabH2 from Bacillus subtilis, the metabolic flux can be directed towards branched fatty acid production. nih.gov

Expressing Alkane Biosynthesis Genes: The final conversion to alkanes is typically accomplished by expressing a two-enzyme pathway, often from cyanobacteria, consisting of an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). asknature.orgnih.govfrontiersin.org These enzymes convert the fatty acid intermediates into aldehydes and then into alkanes. nih.gov

Host Strain Optimization: To maximize product yield, competing metabolic pathways in the host organism are often deleted. In yeast, for example, eliminating the hexadecenal dehydrogenase Hfd1, which converts fatty aldehydes to acids, was essential for enabling alkane biosynthesis. researchgate.netnih.gov

Through these combined strategies, researchers have successfully engineered E. coli and S. cerevisiae to produce targeted branched alkanes. frontiersin.orgresearchgate.net For example, co-expression of the B. subtilis branched-chain α-keto acid dehydrogenase complex and β-keto acyl-ACP synthase III in yeast enabled the synthesis of branched (iso-) alkanes. researchgate.net This demonstrates that by selecting the appropriate combination of precursor-supplying pathways and fatty acid synthases, it is possible to control the structure of the final hydrocarbon product.

Table 2: Key Genetic Elements for Engineering Branched Alkane Production

| Genetic Component | Function | Source Organism (Example) | Host Organism (Example) | Citation |

|---|---|---|---|---|

| Acyl-ACP Reductase (AAR) & Aldehyde-Deformylating Oxygenase (ADO) | Converts fatty acyl-ACPs to alkanes via an aldehyde intermediate. | Synechococcus elongatus | E. coli, Saccharomyces cerevisiae | asknature.orgnih.govfrontiersin.org |

| Branched-chain α-keto acid dehydrogenase (BCKD) complex | Generates branched acyl-CoA starter units for fatty acid synthesis. | Bacillus subtilis | E. coli, Saccharomyces cerevisiae | frontiersin.orgresearchgate.netresearchgate.net |

| β-ketoacyl-ACP synthase III (FabH) | Initiates fatty acid synthesis; variants have specificity for branched starters. | Bacillus subtilis | E. coli | frontiersin.orgnih.gov |

| Hexadecenal Dehydrogenase (HFD1) gene deletion | Prevents the oxidation of fatty aldehyde intermediates, preserving them for alkane synthesis. | N/A (deletion in host) | Saccharomyces cerevisiae | researchgate.netnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-methylheptadecane |

| 8-methylheptadecane |

| Acetyl-CoA |

| Alkanes |

| Alkenes |

| Butane |

| C10-C34 Hydrocarbons |

| C15 Alkane (Pentadecane) |

| C17 Alkane (Heptadecane) |

| Ethanol |

| Fatty Aldehydes |

| Heptadecane |

| Heptadecene |

| Hexadecanal |

| Hydrocarbons |

| Iso-alkanes |

| Isobutyryl-CoA |

| Isoleucine |

| Isovaleryl-CoA |

| Malonyl-CoA |

| Methane |

| Methyl-branched alkanes |

| Methylheptadecanes |

| Methylmalonyl-CoA |

| Pentadecane |

| Propane |

| Squalene |

| Succinate |

| Tridecane |

Chemical Reactivity and Reaction Mechanisms of Branched Alkanes

Fundamental Principles Governing Alkane Reactivity

Alkanes are known for their relative inertness compared to other organic compounds. libretexts.orglibretexts.org This lack of reactivity stems from the high bond enthalpies of their carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds and the low polarity of these sigma (σ) bonds. savemyexams.comchemistrystudent.com Consequently, significant energy input, such as heat or ultraviolet (UV) radiation, is typically required to initiate reactions. libretexts.orguc3m.es

Impact of Molecular Branching and Steric Hindrance on Reactivity

The structure of an alkane molecule significantly influences its reactivity. In a branched alkane such as 2,5-Dimethylundecane, the presence of methyl groups along the main undecane (B72203) chain introduces steric hindrance. libretexts.org Steric hindrance is a phenomenon where the size of atomic groups in a molecule impedes or slows down reactions by physically obstructing the approach of a reacting species. tutorchase.comlibretexts.org

This steric crowding can affect the rate and outcome of chemical reactions. For instance, in substitution reactions, a nucleophile or radical may have difficulty accessing a reactive site if it is shielded by bulky branched groups. libretexts.org While branching in straight-chain alkanes can sometimes reduce the rate of reaction due to steric hindrance, it can also increase the rate of processes like pyrolysis. tutorchase.combyjus.com Furthermore, branching lowers the boiling point of an alkane compared to its straight-chain isomer with the same number of carbons; the more compact, spherical shape of branched molecules reduces the available surface area for intermolecular van der Waals forces. uc3m.essavemyexams.com

Radical Reaction Pathways in Branched Alkanes

Most reactions involving alkanes proceed via a free-radical mechanism, where highly reactive species with unpaired electrons play a central role. libretexts.org These reactions are typically initiated by heat (thermolysis) or light (photolysis).

Cracking and Reforming Mechanisms

Cracking is an industrial process used to break down large, less valuable hydrocarbon molecules into smaller, more useful ones, such as gasoline components and alkenes. chemrevise.orgsavemyexams.comsavemyexams.com The process can be achieved through two primary methods:

Thermal Cracking : This method employs high temperatures (up to 1000 °C) and high pressures (up to 70 atm) to induce homolytic fission of C-C and C-H bonds, generating a mixture of smaller alkanes and a high proportion of alkenes. savemyexams.comsavemyexams.com

Catalytic Cracking : This process uses lower temperatures (around 450 °C) and a catalyst (like zeolites) to break C-C bonds heterolytically, forming carbocations. chemrevise.org It is particularly effective for producing branched alkanes and aromatic hydrocarbons, which enhance the octane (B31449) rating of gasoline. chemrevise.org

The rate of pyrolysis (cracking) tends to increase with the molecular weight and degree of branching in an alkane. byjus.com In the case of this compound, cracking would lead to a complex mixture of smaller alkanes and alkenes through the cleavage of its C-C backbone.

Reforming is a related process that converts straight-chain alkanes into branched isomers (isoalkanes) and cyclic hydrocarbons without changing the carbon number. chemrevise.orgsavemyexams.comsavemyexams.com This is done to produce higher-octane fuels, as branched alkanes burn more efficiently and are less prone to "knocking" in engines. savemyexams.comsavemyexams.com For example, n-octane can be reformed into 2,5-dimethylhexane. savemyexams.com

Halogenation Reactions and Free-Radical Substitution

Alkanes can undergo substitution reactions with halogens (e.g., chlorine or bromine) in the presence of UV light. uc3m.esstudymind.co.uk This reaction proceeds via a free-radical chain mechanism involving three stages: initiation, propagation, and termination. studymind.co.uk

In a branched alkane like this compound, there are different types of hydrogen atoms: primary (1°), secondary (2°), and tertiary (3°). The stability of the resulting alkyl radical determines the reactivity of the C-H bond, with the order of stability being 3° > 2° > 1°. Consequently, tertiary hydrogens are most readily substituted, followed by secondary, and then primary hydrogens.

For this compound, halogenation would produce a mixture of monochlorinated isomers. The distribution of these products depends on both the statistical probability (the number of each type of hydrogen) and the relative reactivity of each site.

| Hydrogen Type | Position(s) on this compound | Number of Hydrogens | Relative Reactivity (Chlorination) |

| Primary (1°) | C1, C1' (on C2), C5' (on C5), C11 | 12 | 1 |

| Secondary (2°) | C3, C4, C6, C7, C8, C9, C10 | 14 | ~3.9 |

| Tertiary (3°) | C2, C5 | 2 | ~5.1 |

This interactive table outlines the different types of hydrogen atoms in this compound and their relative reactivity in a typical free-radical chlorination reaction.

Catalytic Transformations and Functionalization of Branched Alkanes

The conversion of inexpensive and abundant alkanes into more valuable, functionalized chemicals is a significant objective in modern chemistry. nih.gov While alkanes are generally inert, advanced catalytic systems have been developed to enable their selective transformation.

A major challenge is achieving regioselectivity—the ability to functionalize a specific C-H bond in the molecule. For branched alkanes, this means selectively targeting a primary, secondary, or tertiary position.

Recent research has yielded promising methods for alkane functionalization:

Tandem Catalysis : One innovative approach uses a dual-catalyst system for the silylation of alkanes. An iridium-based catalyst first performs alkane dehydrogenation to create an alkene intermediate. A second iron-based catalyst then facilitates tandem olefin isomerization and hydrosilylation, resulting in the formation of terminally functionalized linear alkylsilanes. nih.gov

Carbene Insertion : The insertion of metal carbenes into unactivated C(sp³)–H bonds is a powerful technique for alkane functionalization. This method can achieve high levels of regioselectivity and stereoselectivity, offering a direct route to introduce new functional groups into the alkane backbone without pre-functionalization. rsc.org

Hydrodeoxygenation (HDO) : Catalysts such as nickel-molybdenum (B8610338) carbide on a silica (B1680970) support (Ni-Mo2C/SiO2) have been used effectively to convert biomass-derived oxygenates into branched alkanes through HDO, demonstrating a pathway for producing compounds like this compound from renewable sources. researchgate.net

These catalytic strategies represent the frontier of alkane chemistry, aiming to transform simple hydrocarbons into complex, high-value molecules through precise and efficient reaction pathways.

Environmental Occurrence, Distribution, and Biogeochemical Cycling of Branched Alkanes

Natural Occurrence and Detection of 2,5-Dimethylundecane in Environmental Matrices

This compound is a saturated, branched-chain hydrocarbon that is found in various environmental contexts, primarily associated with fossil fuels and sedimentary organic matter. Its presence is a result of geological processes acting on biological precursor molecules over millions of years.

Branched alkanes, including this compound, are major constituents of crude oil and natural gas. scirp.org They are found in petroleum processing streams and are components of complex hydrocarbon solvents. scirp.orgoecd.org Specifically, isomers of dimethylundecane have been identified in the emissions from petroleum operations in California's San Joaquin Valley. copernicus.orgcopernicus.org The compound has also been detected in analyses of oil-polluted seawater, confirming its release into the environment from petroleum sources. blackmeditjournal.org

In gas chromatography, a significant portion of the hydrocarbons in crude oil cannot be resolved into discrete peaks, appearing instead as a broad "hump". wikipedia.org This is known as the Unresolved Complex Mixture (UCM). wikipedia.org The UCM is particularly prominent in biodegraded oils, where more easily degradable compounds like linear alkanes have been removed by microorganisms. wikipedia.orgcorelab.com Consequently, the UCM is enriched in recalcitrant compounds, including branched and cyclic hydrocarbons. corelab.com The presence of this compound within these complex mixtures is expected, as such branched structures are more resistant to degradation and concentrate in the UCM of weathered oils. corelab.comresearchgate.net

The geological precursors to petroleum are found within kerogen, the insoluble organic matter in sedimentary rocks. Pyrolysis techniques, which involve heating these rocks to break down the kerogen, have identified this compound in extracts from oil shale. etera.eekirj.ee

Branched alkanes are regularly detected in marine and other sediments. For example, various branched alkanes were found in Eocene-era slumped sediments from the Atlantic sea floor. deepseadrilling.org While the closely related isomer 2,6-dimethylundecane (B108280) is frequently identified in marine shales and linked to cyanobacterial origins, jst.go.jpresearchgate.nettamu.edu this compound has also been specifically confirmed as an aliphatic hydrocarbon in hydrogeologic investigations of unconsolidated deposits. ny.gov The analysis of Holocene sediments from the Black Sea revealed the presence of methyl- and dimethyl-substituted alkanes alongside pristane (B154290) and phytane. geoscienceworld.org

Microbial Degradation of Branched Alkanes

The persistence of branched alkanes like this compound in the environment is ultimately governed by microbial degradation. This biogeochemical process is critical for the natural attenuation of hydrocarbon pollution.

Under aerobic conditions, microorganisms utilize oxygen to initiate the breakdown of alkanes. enviro.wiki The degradation of branched alkanes, while generally slower than for their linear counterparts, follows established oxidative pathways. enviro.wikikemdiktisaintek.go.idfrontiersin.org

The primary mechanism is terminal or subterminal oxidation. kemdiktisaintek.go.idwalshmedicalmedia.com

Terminal Oxidation : This pathway begins with the oxidation of a terminal methyl group. kemdiktisaintek.go.id This initial, rate-limiting step is catalyzed by alkane hydroxylases, such as integral-membrane non-haem diiron monooxygenases (e.g., AlkB) or cytochrome P450 monooxygenases. kemdiktisaintek.go.idfrontiersin.org This reaction forms a primary alcohol. kemdiktisaintek.go.idwalshmedicalmedia.com The alcohol is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form a fatty aldehyde and then a fatty acid, respectively. kemdiktisaintek.go.id The resulting fatty acid can then enter the β-oxidation cycle to be fully metabolized. frontiersin.org

Subterminal Oxidation : In this pathway, oxidation occurs at a sub-terminal carbon atom, forming a secondary alcohol. kemdiktisaintek.go.id This is further oxidized to a ketone. kemdiktisaintek.go.id A Baeyer-Villiger monooxygenase may then convert the ketone into an ester, which is subsequently hydrolyzed by an esterase into an alcohol and a fatty acid, which can then be metabolized. frontiersin.org

The table below summarizes the key stages of aerobic alkane degradation.

Table 1: Key Stages of Aerobic Alkane Degradation Pathways| Stage | Terminal Oxidation Pathway | Subterminal Oxidation Pathway | Key Enzymes Involved |

|---|---|---|---|

| 1. Initial Oxidation | Alkane is oxidized at a terminal carbon to form a primary alcohol. kemdiktisaintek.go.id | Alkane is oxidized at an internal carbon to form a secondary alcohol. kemdiktisaintek.go.id | Alkane monooxygenase (e.g., AlkB), Cytochrome P450, Baeyer-Villiger monooxygenase. kemdiktisaintek.go.idfrontiersin.orgfrontiersin.org |

| 2. Dehydrogenation | Primary alcohol is oxidized to a fatty aldehyde. kemdiktisaintek.go.id | Secondary alcohol is oxidized to a ketone. kemdiktisaintek.go.id | Alcohol Dehydrogenase. kemdiktisaintek.go.id |

| 3. Further Oxidation | Fatty aldehyde is oxidized to a fatty acid. kemdiktisaintek.go.id | Ketone is converted to an ester (via Baeyer-Villiger monooxygenase) and then hydrolyzed to an alcohol and a fatty acid. frontiersin.org | Aldehyde Dehydrogenase, Esterase. kemdiktisaintek.go.idfrontiersin.org |

| 4. Metabolism | Fatty acid enters the β-oxidation cycle. frontiersin.org | Fatty acid enters the β-oxidation cycle. frontiersin.org | Acyl-CoA Synthetase and β-oxidation enzymes. |

In the absence of oxygen, a different set of mechanisms is employed by anaerobic microorganisms. frontiersin.org This process is significantly slower than aerobic degradation but is crucial in anoxic environments like deep sediments and contaminated aquifers. kemdiktisaintek.go.idoup.com The most well-documented pathway for anaerobic alkane activation is fumarate (B1241708) addition. frontiersin.orgcdnsciencepub.com

In this mechanism, the alkane is added at a subterminal carbon atom across the double bond of a fumarate molecule. frontiersin.org This reaction is catalyzed by a glycyl radical enzyme called alkylsuccinate synthase (ASS), also known as (1-methylalkyl)succinate synthase (MAS). cdnsciencepub.comfrontiersin.org This creates an alkylsuccinate intermediate, which can then be further metabolized through carbon-skeleton rearrangement and β-oxidation. frontiersin.orgcdnsciencepub.com

A diverse range of microorganisms carries out anaerobic alkane degradation, often working in consortia. frontiersin.orgawi.de These include:

Sulfate-reducing bacteria (SRB) : Strains such as Desulfatibacillum alkenivorans (strain AK-01) and Desulfobacterium (strain Hdx3) have been shown to degrade alkanes using sulfate (B86663) as the terminal electron acceptor. frontiersin.orgfrontiersin.org

Denitrifying bacteria : Organisms like Azoarcus sp. (strain HxN1) can degrade alkanes under nitrate-reducing conditions. kemdiktisaintek.go.id

Syntrophic Consortia : In methanogenic environments, bacteria work syntrophically with methanogenic archaea. frontiersin.orgnih.gov The bacteria break down the alkanes into simpler molecules like acetate (B1210297) and H₂, which are then consumed by the methanogens. frontiersin.org

The molecular structure of an alkane has a significant impact on its biodegradability. There is a general hierarchy of susceptibility to microbial attack: linear alkanes > branched alkanes > cyclic alkanes. enviro.wiki

The lower degradation rate of branched alkanes is primarily due to steric hindrance. nih.govnih.gov The methyl branches along the carbon chain can impede the ability of degradative enzymes, such as alkane hydroxylases, to access the molecule. frontiersin.orgnih.gov This makes branched compounds like this compound more resistant to breakdown and thus more persistent in the environment compared to their linear equivalent, n-tridecane. kemdiktisaintek.go.idfrontiersin.org

However, some microorganisms have evolved specialized capabilities to overcome this challenge. The marine bacterium Alcanivorax borkumensis, a key player in the bioremediation of oil spills, can efficiently degrade branched alkanes like pristane. frontiersin.orgnih.gov Studies have shown that A. borkumensis expresses different sets of enzymes when growing on branched alkanes compared to linear alkanes. nih.govnih.gov This includes the utilization of different cytochrome P450 enzymes and β-oxidation proteins to handle the steric hindrance imposed by the branched structure, giving it a competitive advantage in oil-contaminated environments. nih.govnih.gov

Key Microbial Strains Involved in Branched Alkane Degradation

The biodegradation of branched alkanes, which are generally more resistant to microbial breakdown than their straight-chain counterparts, is a critical process for the natural attenuation of hydrocarbon pollution. kemdiktisaintek.go.id Several microbial species have been identified as key players in this process.

Pseudomonas fluorescens is a versatile bacterium known for its metabolic capacity to degrade a wide range of organic compounds, including hydrocarbons. kemdiktisaintek.go.idpjoes.com Strains of Pseudomonas fluorescens have been shown to possess the enzymatic machinery necessary to oxidize and break down the complex structures of branched alkanes. kemdiktisaintek.go.id Specifically, some Pseudomonas strains are capable of degrading both linear and branched alkanes. pjoes.com The biodegradation of aliphatic hydrocarbons like dodecane (B42187) and hexadecane (B31444) by Pseudomonas fluorescens has been observed to reach around 30% after seven days in pure cultures. nih.gov

Alcanivorax sp. is another prominent genus of marine bacteria that plays a crucial role in the bioremediation of oil spills. frontiersin.org These bacteria are highly specialized in consuming hydrocarbons as their primary source of carbon and energy. frontiersin.org Alcanivorax species are particularly effective at degrading branched alkanes such as pristane and phytane, a capability that provides them with a competitive edge in oil-contaminated marine environments. kemdiktisaintek.go.idfrontiersin.org Some strains, like Alcanivorax sp. strain 2B5, have demonstrated the ability to degrade C13-C30 n-alkanes as well as branched alkanes from crude oil. researchgate.net The adaptation of Alcanivorax to branched alkane degradation is particularly noted in strains from mesopelagic environments. nih.gov

While the degradation of this compound specifically is not always singled out in studies, the broader capabilities of these microbial genera suggest their involvement in its breakdown. For instance, some highly substituted branched alkanes like 2,6-dimethylundecane have shown resistance to degradation, indicating that the position of methyl groups can influence microbial metabolism. ojp.gov

Table 1: Microbial Degradation of Branched Alkanes

| Microbial Genus | Key Species/Strains | Degradation Capabilities |

|---|---|---|

| Pseudomonas | P. fluorescens, P. aeruginosa | Degrades a wide variety of hydrocarbons, including linear and branched alkanes. kemdiktisaintek.go.idpjoes.comnih.gov |

Abiotic Degradation Pathways and Environmental Fate

Beyond microbial action, abiotic processes also contribute to the transformation and degradation of branched alkanes in the environment.

Photochemical Degradation Processes

In the atmosphere, branched alkanes are subject to photochemical oxidation, primarily initiated by hydroxyl (OH) radicals. copernicus.org This process leads to the formation of a variety of oxygenated products and can contribute to the formation of secondary organic aerosols (SOA). The molecular structure of the alkane, including the degree and position of branching, plays a significant role in the products formed. tandfonline.com The reactions of alkanes with OH radicals can lead to the formation of products like alkyl nitrates, 1,4-hydroxynitrates, and 1,4-hydroxycarbonyls, which can further react in the particle phase. tandfonline.com

Thermal and Weathering Effects on Branched Alkanes

Thermal stress and weathering can alter the chemical composition of hydrocarbon mixtures. For instance, in the context of coal, weathering can lead to the oxidation of branched alkanes into other structures. researchgate.net In crude oil, weathering processes can lead to the relative enrichment of more resistant compounds as more labile ones are degraded. geoscienceworld.org The boiling points of branched alkanes are generally lower than their straight-chain isomers, which can affect their partitioning and fate under thermal stress. libretexts.orguc3m.es

Environmental Fate Modeling of Branched Alkanes

Predicting the environmental behavior of branched alkanes is crucial for assessing their impact.

Paleobiogeochemical Significance of Branched Alkanes

The study of branched alkanes in geological records provides insights into past environments and microbial communities. The presence and distribution of specific branched alkanes in sediments and crude oils can serve as biomarkers. For instance, the relative abundance of certain long-chain branched alkanes has been correlated with specific paleoenvironmental conditions and the input of algal or archaeal organic matter. frontiersin.org Branched alkanes with quaternary carbon centers are considered enigmatic biomarkers that may indicate ancient microbial activity, potentially from non-photosynthetic, autotrophic microbes. researchgate.net The distribution of n-alkanes, including branched isomers, can also be influenced by the maturity and biodegradation of the organic matter in sedimentary rocks. csic.es

Application as Paleoenvironmental and Paleoclimatic Proxies

Branched alkanes, as a class of chemical compounds, are increasingly utilized as biomarkers in the reconstruction of past environmental and climatic conditions. Their distribution and abundance in geological records, such as sediment cores, can provide valuable insights into paleoenvironmental changes. While the direct application of this compound as a formal paleoenvironmental or paleoclimatic proxy is not yet established in scientific literature, the principles governing the use of other branched alkanes offer a framework for its potential utility.

Long-chain branched alkanes, particularly those with quaternary carbon atoms (BAQCs), have been identified as significant biomarkers. frontiersin.orgfrontiersin.org The presence and distribution of these compounds in sediments dating from the Paleoproterozoic Era to the present suggest a link to specific paleoenvironmental and paleoclimatic conditions. frontiersin.orgfrontiersin.org For instance, research on certain series of BAQCs has indicated that the dominant carbon number in their distribution can shift with climate, potentially distinguishing between hot, humid periods and cold, arid ones. frontiersin.orgfrontiersin.org The appearance of BAQCs in sedimentary records has also been proposed as an indicator of weakly oxidizing sedimentary environments. frontiersin.orgfrontiersin.org

The potential for a branched alkane like this compound to serve as a proxy is rooted in its biogeochemical origins. The sources of many branched alkanes are thought to be specific bacteria or algae. frontiersin.org For example, organisms such as cyanobacteria, green algae, and various heterotrophic and thermophilic bacteria have been suggested as producers of long-chain branched alkanes. frontiersin.org If the production of this compound is linked to specific organisms with known environmental tolerances, its presence and concentration in sediment layers could be used to infer past conditions, such as water temperature, salinity, or nutrient levels.

The analysis of n-alkanes from sediment cores is a common method in paleoclimatology. researchgate.netcopernicus.org Variations in the chain length and isotopic composition of these alkanes can indicate shifts in vegetation, such as from grasses to woody plants, and changes in hydrological cycles. copernicus.orgresearchgate.net While this compound is not an n-alkane, the analytical techniques used to study these compounds would also be applicable to its detection and quantification in paleoenvironmental archives.

Currently, the scientific literature documents the occurrence of various dimethylundecane isomers in different environmental settings. For example, isomers such as 2,4-dimethylundecane (B102152) and 4,7-dimethylundecane (B94745) have been detected in lake water samples, associated with the presence of algae and cyanobacteria. nih.gov Additionally, 2,10-dimethyl undecane (B72203) has been identified in aqueous samples from McMurdo Station in Antarctica. greenpeace.to The presence of these related compounds in environmental samples underscores the potential for this compound to be present in similar archives.

While the foundation for using branched alkanes as paleo-proxies is well-laid, further research is necessary to specifically link this compound to particular environmental variables. Future studies may focus on identifying the specific biological sources of this compound and correlating its abundance in modern environments with climatic and ecological parameters. Such work would be the first step towards establishing its utility as a paleoenvironmental and paleoclimatic proxy.

Research Findings on the Occurrence of Dimethylundecane Isomers

| Compound Name | Matrix | Finding |

| 2,4-Dimethylundecane | Lake Water | Detected in samples from Lake Karaoun, Lebanon, in a study of cyanotoxins. nih.gov |

| 2,4-Dimethylundecane | Human Breath | Identified as a potential biomarker for lung cancer. researchgate.net |

| 2,4-Dimethylundecane | Urine | Identified in the urine of dengue patients. iium.edu.my |

| 2,8-Dimethylundecane | Human Breath | Correlated with viral infections. henryford.com |

| 2,10-Dimethyl undecane | Aqueous Effluent | Detected in samples from the old sewage outlet at McMurdo Station, Antarctica. greenpeace.to |

| 3,7-Dimethyl undecane | Human Saliva | Identified as a potential biomarker for oral squamous cell carcinoma. mdpi.com |

| 4,7-Dimethylundecane | Lake Water | Found in samples from Lake Karaoun, Lebanon. nih.gov |

| 5-Methyl-Undecane | Human Breath | Identified as a potential biomarker for Multiple Sclerosis. researchgate.net |

Biological Roles and Ecological Significance of Branched Alkanes in Non Human Systems

Role of Branched Alkanes in Insect Chemical Communication

Branched alkanes are integral to the chemical language of insects, serving critical functions in their survival and reproduction. These compounds are major constituents of the waxy outer layer of the insect cuticle. pnas.orgpnas.orgresearchgate.net Beyond their primary role in preventing water loss, these cuticular hydrocarbons (CHCs) have evolved into a sophisticated signaling system. pnas.org

The insect cuticle is coated in a complex mixture of lipids, which includes a significant proportion of n-alkanes, alkenes, and methyl-branched alkanes. pnas.orgpnas.org These CHCs are genetically encoded and often serve as semiochemicals—chemicals that convey information between organisms. researchgate.net In many insect species, specific methyl-branched hydrocarbons have been identified as non-volatile contact pheromones, mediating behaviors such as mate recognition, species identification, and social interactions. pnas.orgpnas.org The composition of these CHC profiles can be remarkably complex, sometimes featuring over 100 different substances. researchgate.net Analysis of various insect species, such as weevils from the Gonipterini tribe, has revealed diverse CHC profiles where methyl-branched alkanes are prominent, underscoring their use as a chemotaxonomic tool to differentiate species. mdpi.com

The biological activity of branched alkanes as pheromones is highly dependent on their specific molecular structure. nih.gov Key structural features that determine their function include the total length of the carbon chain, the number of methyl groups, and their precise position on the chain. nih.govpsu.edu This structural specificity allows for a high degree of discrimination in chemical signaling, which is essential for avoiding miscommunication between different species or individuals. nih.gov

Research on the parasitic wasp Lariophagus distinguendus demonstrates this principle. The key component of its contact sex pheromone is 3-methylheptacosane. researchgate.netnih.govmdpi.com Bioassays revealed that responding males are highly specific to this compound; isomers with the methyl group shifted to a different position or alkanes with different chain lengths failed to elicit the characteristic courtship behavior. nih.gov Interestingly, while the position of the methyl branch was critical, males were not sensitive to the chirality (the specific 3D arrangement) of the molecule in this particular species. nih.gov This high degree of specificity suggests that the insect's chemoreceptors are finely tuned to the particular shape and properties of the active pheromone molecule. nih.gov The addition of other, structurally related but inactive, branched alkanes to a bioactive chemical profile can disrupt the signal and reduce the behavioral response, indicating that insects perceive the CHC blend as a whole. nih.gov

Branched Alkane Metabolites in Microbial Systems

Volatile organic compounds (VOCs) produced by microorganisms, including branched alkanes, are recognized as important mediators of intra- and inter-kingdom interactions. apsnet.orgresearchgate.netuniversiteitleiden.nl These molecules can travel through porous soils and the atmosphere, acting as long-distance signals that influence the behavior and physiology of other organisms. apsnet.org

Metabolomic studies of fungal secretomes—the collection of all molecules secreted by a fungus—have identified specific branched alkanes produced by certain species. Notably, 2,5-dimethylundecane has been identified as a specific volatile metabolite in the secretome of the human fungal pathogen Candida glabrata. researchgate.netdntb.gov.uanih.govnih.govmdpi.com

In a comparative analysis of the secretomes of four common Candida species (C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis) and the non-pathogenic yeast Saccharomyces cerevisiae, This compound was found to be unique to C. glabrata. researchgate.netdntb.gov.uanih.gov The analysis, conducted using gas chromatography-mass spectrometry (GC-MS), determined the relative abundance of This compound in the C. glabrata secretome to be approximately 1.01% (± 0.19%). researchgate.netdntb.gov.uanih.govnih.gov Other unique metabolites identified in C. glabrata included 1-dodecene, 3,7-dimethyldecane, and octadecane. dntb.gov.uanih.govnih.gov The identification of such species-specific metabolites is crucial for understanding the unique biology of C. glabrata and may play a role in its interactions within a host environment. dntb.gov.uanih.govmdpi.com

| Fungus | This compound Detected | Relative Percentage (%) | Other Unique Metabolites |

| Candida glabrata | Yes | 1.01 ± 0.19 | 1-dodecene, 3,7-dimethyldecane, octadecane |

| Candida albicans | No | - | 2,6,11-trimethyldodecane, 2,6-dimethylundecane (B108280) |

| Candida parapsilosis | No | - | Not specified |

| Candida tropicalis | No | - | Not specified |

| Saccharomyces cerevisiae | No | - | Not specified |

| Data sourced from comparative secretome analyses. researchgate.netdntb.gov.uanih.gov |

Microbial volatile organic compounds (MVOCs) can significantly influence various biological processes in their environment. apsnet.orgmdpi.com These airborne signals can modulate plant growth, activate plant defense systems, and alter the virulence of other microbes. oup.commdpi.comresearchgate.net The effects of these volatiles can be either beneficial or detrimental, depending on the specific compounds, their concentrations, and the receiving organism. researchgate.netnih.gov

MVOCs released by certain soil bacteria and fungi can promote plant growth by influencing hormonal pathways, leading to increased root and shoot biomass. apsnet.orgmdpi.comnih.gov For example, some bacterial volatiles can enhance photosynthesis and chlorophyll (B73375) content in plants. apsnet.org Conversely, volatiles from other microbes can inhibit plant growth or the germination of fungal spores. apsnet.org

Beyond their effects on plants, MVOCs can also modulate virulence factors in other bacteria. researchgate.netoup.com For instance, some bacterial volatiles can either increase or decrease the production of virulence factors, biofilm formation, and motility in pathogenic bacteria. researchgate.netoup.comoup.com This modulation can impact the pathogen's ability to cause disease. researchgate.netoup.com The array of volatile compounds produced by microbes, including various alcohols, ketones, and alkanes, represents a complex chemical language that shapes microbial communities and their interactions with host organisms. nih.gov

Occurrence in Plant Volatile Emissions

Plants release a wide variety of volatile organic compounds (VOCs) that play roles in defense, pollination, and communication. aloki.hu While often dominated by terpenes and other classes of compounds, plant volatile profiles can also include branched alkanes. Research has confirmed the emission of This compound and structurally similar compounds from several plant species.

A study using vacuum steam extraction coupled with GC-MS/MS identified This compound in the volatile profile of the aquatic plant Ludwigia stolonifera. acs.orgacs.org The compound was detected in the n-hexane extract of the plant's aerial parts at a relative concentration of 0.37%. acs.org Other related branched alkanes, such as 2,6-dimethylundecane and 4,7-dimethylundecane (B94745), have been identified in the volatile emissions of rice (Oryza sativa) under different conditions, including herbivore infestation. nih.gov Similarly, various dimethyl-dodecanes and other branched alkanes were found in the soil metabolome associated with the continuous cropping of the medicinal plant Codonopsis pilosula. openrepository.com The presence of these compounds in plant emissions suggests they may contribute to the plant's chemical signature and mediate ecological interactions.

| Plant Species | Compound Detected | Relative Percentage (%) | Analytical Method |

| Ludwigia stolonifera | This compound | 0.37 | VSE-GC-MS/MS |

| Oryza sativa (Rice) | 2,4-Dimethylundecane (B102152) | Not specified | GC-MS |

| Oryza sativa (Rice) | 2,6-Dimethylundecane | Not specified | GC-MS |

| Codonopsis pilosula (rhizosphere) | 2,6-dimethyl-undecane | Not specified | Metabolomic Analysis |

| Data sourced from plant volatile and metabolomic studies. aloki.huacs.orgacs.orgnih.govopenrepository.com |

Detection of this compound and Related Branched Alkanes in Plant Extracts

Branched alkanes, including this compound, are components of the complex mixture of volatile organic compounds (VOCs) and surface waxes produced by various plant species. Their detection is often accomplished through methods such as gas chromatography-mass spectrometry (GC-MS) analysis of solvent extracts or headspace collections from plant tissues.

Research has confirmed the presence of this compound in the volatile profile of several plants. For instance, an analysis of the hexane (B92381) extract from the aerial parts of the aquatic plant Ludwigia stolonifera identified this compound, although it constituted a minor fraction (0.37%) of the total volatile metabolites. gerli.comresearchgate.net In addition to this specific compound, the same study also detected other related branched alkanes, such as 3-methyl-nonane. gerli.comresearchgate.net

Furthermore, studies on herbivore-infested plants have revealed the presence of various branched alkanes. In rice (Oryza sativa), the related isomer 2,4-dimethylundecane was identified as part of the blend of herbivore-induced plant volatiles (HIPVs). aloki.hu Another study on Brassica rapa varieties identified several branched alkanes in its extracts, including 2,4-dimethyl-eicosane and 3-methyl-tridecane, highlighting the diversity of these compounds within the plant kingdom. chesci.comresearchgate.net

The table below summarizes the detection of this compound and a related isomer in plant extracts as reported in scientific literature.

Table 1: Detection of this compound and Related Isomers in Plant Extracts

| Compound | Plant Species | Plant Part Analyzed | Method of Analysis | Reference |

|---|---|---|---|---|

| This compound | Ludwigia stolonifera | Aerial Parts | Hexane Extraction / GC-MS | gerli.comresearchgate.net |

| This compound | Candida glabrata (Fungus) | Secretome | GC-MS | mdpi.com |

| 2,4-Dimethylundecane | Oryza sativa (Rice) | Whole Plant (Infested) | Volatile Collection / GC-MS | aloki.hu |

| 2,4-Dimethylundecane | Cucumis sativus (Cucumber) | Leaves (Infested) | Air Entrainment / GC-MS | cabidigitallibrary.org |

Ecological Interactions Mediated by Plant-Derived Branched Alkanes

Plant-derived branched alkanes are significant semiochemicals that mediate a variety of ecological interactions, particularly between plants and insects. These compounds, as part of the plant's cuticular wax or as volatile emissions, can act as chemical cues that influence insect behavior, including host location, feeding, and oviposition. nih.gov

The chemical composition of a plant's surface wax can determine its susceptibility or resistance to herbivores. For some insects, specific alkanes can act as feeding or oviposition stimulants. nih.gov For example, studies have shown that long-chain alkanes present on leaf surfaces can serve as short-range attractants and allelochemicals for host location by certain insect pests. researchgate.net The blend of hydrocarbons, including branched alkanes, can provide species-specific signals to herbivorous insects, guiding them to suitable host plants. frontiersin.org

A critical ecological role of plant-derived branched alkanes is their function in tritrophic interactions, involving the plant, a herbivore, and the herbivore's natural enemy. When attacked by herbivores, many plants release a specific blend of volatile organic compounds, known as herbivore-induced plant volatiles (HIPVs). aloki.hu These blends can include branched alkanes and serve to attract predators and parasitoids of the feeding herbivore, thus constituting an indirect defense mechanism for the plant. aloki.hu

A specific example involves the isomer 2,4-dimethylundecane, which has been identified as a component of the volatile profile of cucumber (Cucumis sativus) plants infested with the cucumber moth, Diaphinia indica. These volatiles act as kairomones, attracting specialist larval endoparasitoids like Apanteles machaeralis to the location of their host. cabidigitallibrary.org Similarly, 2,4-dimethylundecane was detected among the HIPVs released by rice plants in response to herbivory, which are known to attract natural enemies. aloki.hu While direct evidence for this compound is less documented, the established roles of its isomers and other branched alkanes underscore their importance in shaping the complex chemical ecology of plant-insect interactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-dimethyl-eicosane |

| 2,4-Dimethylundecane |

| This compound |

| 3-methyl-nonane |

| 3-methyl-tridecane |

| Heneicosane |

| Hexacosane |

| Heptacosane |

| Nonane, 2,5-dimethyl- |

| Pentacosane |

Advanced Analytical and Spectroscopic Characterization of 2,5 Dimethylundecane

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2,5-dimethylundecane, enabling its separation from other volatile and semi-volatile compounds. Gas chromatography is the primary method employed due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for both the qualitative identification and quantitative measurement of this compound in various matrices. shu.ac.uk In GC-MS analysis, the compound is first separated from others in a mixture based on its boiling point and interaction with the stationary phase of a capillary column, such as a DB-5MS. medsci.org The time it takes for the compound to elute from the column is known as its retention time, a key identifying characteristic. For this compound, reported Kovats retention indices on a standard non-polar column are typically around 1210. nih.gov

Following separation, the eluted compound is ionized, most commonly by electron ionization (EI), and the resulting charged fragments are detected by the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnist.gov

GC-MS has been successfully used to identify this compound in diverse and complex samples:

Biological Secretions : It has been identified as a specific metabolite in the secretome of the fungal pathogen Candida glabrata, with a relative abundance of 1.01 ± 0.19%. mdpi.com

Food Analysis : The compound has been detected in studies analyzing volatile components in irradiated raw pork. iastate.edu

Pharmacopuncture : Analysis of SU-Eohyeol Pharmacopuncture (SUEHP) using an n-hexane solvent fraction identified this compound as a minor component, constituting 0.56% of the detected compounds. medsci.orgnih.gov

Environmental Samples : It was confirmed as an aliphatic hydrocarbon in water samples from a sanitary landfill investigation. ny.gov

Quantitative analysis is also achievable with GC-MS, typically by using an internal standard and creating a calibration curve to relate the detector response to the concentration of the analyte. mst.dk

| Sample Matrix | Relative Abundance / Finding | Source |

|---|---|---|

| Candida glabrata Secretome | 1.01 ± 0.19% | mdpi.com |

| SU-Eohyeol Pharmacopuncture (n-hexane fraction) | 0.56% | medsci.orgmedsci.org |

| Irradiated Raw Pork (Vacuum Packaged) | Showed a significant negative correlation with TBARS in nonirradiated samples. | iastate.edu |

| Landfill Water Sample | Confirmed as an aliphatic hydrocarbon component. | ny.gov |